molecular formula C28H26N4O4 B12469878 bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate

bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate

Cat. No.: B12469878
M. Wt: 482.5 g/mol
InChI Key: USKYZXNCKUDRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate typically involves the formation of the indole moiety followed by its functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Scientific Research Applications

Bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for developing new pharmaceuticals and studying biological pathways.

    Medicine: Its potential anticancer and antimicrobial properties are of particular interest for drug development.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate involves its interaction with various molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it may inhibit specific enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD):

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate

InChI

InChI=1S/C28H26N4O4/c29-10-8-19-15-31-25-6-4-21(13-23(19)25)35-27(33)17-2-1-3-18(12-17)28(34)36-22-5-7-26-24(14-22)20(9-11-30)16-32-26/h1-7,12-16,31-32H,8-11,29-30H2

InChI Key

USKYZXNCKUDRSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OC2=CC3=C(C=C2)NC=C3CCN)C(=O)OC4=CC5=C(C=C4)NC=C5CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.